2-((7-isopentyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticonvulsant Potential A study focused on the synthesis of new S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, evaluating their potential as anticonvulsants. This research explored the interaction of thiourea with acetylacetone, leading to the scaffold of 4,6-dimethyl-2-thiopyrimidine. The synthesized thioacetamide derivatives were analyzed using various spectroscopic methods and tested for their anticonvulsant activity in a pentylenetetrazole-induced seizure model in rats. The study revealed moderate anticonvulsant activities among the compounds, with 4-bromophenyl acetamide showing significant efficacy in extending the latency period and reducing the duration and severity of seizures, thus indicating a potential therapeutic application in epilepsy management (Severina et al., 2020).
Neuroprotective and MAO-B Inhibitory Activities Another investigation delved into the synthesis of theophylline-7-acetyl semi- and thiosemicarbazide hybrids, aiming to evaluate their neuroprotective and monoamine oxidase-B (MAO-B) inhibitory activities. The study identified a specific structure, 2-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)-N-[(methylcarbamothio-yl)amino]acetamide, as promising due to its low neurotoxicity and high neuroprotection and MAO-B inhibitory activity. This finding suggests potential applications in neurodegenerative diseases treatment, such as Parkinson's disease, where MAO-B inhibitors are of therapeutic interest (Mitkov et al., 2022).
Anticancer Properties A study on new mercapto xanthine derivatives, including 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, evaluated their antitumor activities on breast cancer (MCF7) and leukemic cancer (K562) cell lines. The purine-based compounds demonstrated potential antitumor activity, attributed to their ability to bind and block oncogenic tyrosine kinases, particularly bcr/abl, suggesting a potential application in cancer therapy (Sultani et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3S/c1-8(2)5-6-19-10-11(16-13(19)23-7-9(15)20)17(3)14(22)18(4)12(10)21/h8H,5-7H2,1-4H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJMTTQUCRONHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.